3-(2-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
Beschreibung
3-(2-Methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidine core, a 2-thioxo group, and a 2-methylphenyl substituent at position 2. The compound’s synthesis typically involves cyclization reactions between chalcones or α,β-unsaturated ketones with aminothiouracil derivatives, yielding moderate to high purity products .
Eigenschaften
IUPAC Name |
3-(2-methylphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS2/c1-8-4-2-3-5-10(8)15-12(16)11-9(6-7-18-11)14-13(15)17/h2-7H,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFRJBGVMRCGMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the thienopyrimidine core structure through a series of condensation and cyclization reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur-containing compounds.
Substitution: Nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
The biological activity of 3-(2-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one can be classified into several categories:
Anticancer Activity
Research indicates that compounds similar to 3-(2-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one exhibit significant anticancer properties. The mechanism of action often involves:
- Inhibition of DNA Synthesis : Compounds in this class may inhibit key enzymes such as topoisomerases, which are crucial for DNA replication.
- Induction of Apoptosis : Studies have shown that these compounds can trigger programmed cell death in cancer cells, enhancing their potential as therapeutic agents.
Case Study
A study conducted on a series of thieno[3,2-d]pyrimidine derivatives demonstrated that the presence of a methyl group on the phenyl ring significantly increased cytotoxicity against various cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating potent activity against breast and lung cancer cells.
Antimicrobial Properties
The thioxo moiety in 3-(2-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one contributes to its antimicrobial activity. Research has shown:
- Broad-Spectrum Activity : The compound has been tested against both Gram-positive and Gram-negative bacteria, showing promising results against pathogens such as Staphylococcus aureus and Escherichia coli.
Case Study
In vitro studies revealed that derivatives of this compound inhibited bacterial growth at concentrations as low as 50 µg/mL. This suggests potential for development into new antibiotic agents amidst rising antibiotic resistance.
Enzyme Inhibition
The compound also exhibits potential as an enzyme inhibitor:
- Kinase Inhibition : Some studies suggest that it can inhibit specific kinases involved in cancer progression and metabolic pathways.
Case Study
A recent investigation highlighted the ability of this compound to inhibit protein kinase B (AKT), a key player in cell survival signaling pathways. This inhibition led to reduced proliferation of cancer cells, indicating a valuable role in targeted cancer therapies.
Wirkmechanismus
The mechanism of action of 3-(2-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in bacterial and fungal cell wall synthesis, leading to antimicrobial effects . Additionally, its anticancer activity is attributed to its ability to interfere with cell signaling pathways that regulate cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogues
Structural Variations and Substituent Effects
Key analogues differ in substituents on the thienopyrimidinone core, which influence physicochemical properties and biological activity. Below is a comparative analysis:
Key Observations:
- Aromatic vs. Aliphatic Substituents : The 2-methylphenyl group (aromatic) in the parent compound enhances hydrophobic interactions in kinase binding , while aliphatic substituents like 2-methylprop-2-enyl improve synthetic versatility .
- Heterocyclic Modifications : Introduction of pyridinyl groups (e.g., IVPC) significantly increases binding affinity to enzymes like phenylalanine hydroxylase (PAH), as evidenced by crystallographic data .
- Functional Groups : Carboxylic acid derivatives exhibit enhanced solubility and reduced toxicity, making them suitable for anti-inflammatory applications .
Biologische Aktivität
3-(2-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound belonging to the thienopyrimidine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on various research findings and case studies.
Chemical Structure and Properties
The molecular formula of 3-(2-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is with a molecular weight of approximately 226.29 g/mol. The structure features a thieno[3,2-d]pyrimidine core substituted with a 2-methylphenyl group at position 3 and a thioxo group at position 2.
Anticancer Activity
Research has demonstrated that derivatives of thienopyrimidines exhibit significant anticancer activity. For instance, a study involving various thienopyrimidine derivatives showed that compounds similar to 3-(2-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one effectively inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through apoptosis induction and cell cycle arrest mechanisms .
Anti-inflammatory Effects
Thienopyrimidine derivatives have also been evaluated for their anti-inflammatory properties. In vitro studies indicated that these compounds could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential mechanism for reducing inflammation in conditions like rheumatoid arthritis .
Antimicrobial Activity
The antimicrobial efficacy of 3-(2-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one has been assessed against various bacterial strains. The compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Case Studies
- Anticancer Study : In a comparative study, various thienopyrimidine derivatives were synthesized and tested for their cytotoxicity against several cancer cell lines. The compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer effects .
- Inflammation Model : In an experimental model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound significantly reduced edema and inflammatory markers in animal models .
Data Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one, and how can reaction conditions be modified to improve yield?
- Methodological Answer : Synthesis typically involves cyclization of enaminones with thiol-containing precursors (e.g., 6-amino-2-thioxo-pyrimidin-4-one derivatives) under reflux in dioxane with triethylamine as a catalyst . To optimize yields, consider varying solvents (e.g., DMF vs. dioxane), adjusting stoichiometric ratios of reactants, or introducing microwave-assisted synthesis for faster reaction kinetics. Evidence from similar thieno[2,3-d]pyrimidine syntheses shows yields ranging from 57% to 90% depending on substituents and reaction time .
Q. Which spectroscopic and analytical techniques are most effective for confirming the structure of this compound?
- Methodological Answer : Use a combination of:
- 1H NMR : To confirm substituent positions (e.g., methylphenyl protons resonate at δ 2.3–2.5 ppm) .
- IR spectroscopy : The thioxo group exhibits a strong absorption band near 1250–1300 cm⁻¹ .
- Elemental analysis : Validate purity and molecular formula.
- Mass spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns, as demonstrated in studies of analogous pyrimidine derivatives .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact the inhibitory activity of this compound against targets like GSK-3β?
- Methodological Answer : Replace the 2-methylphenyl group with cyclopropyl or halogenated aryl moieties to assess changes in IC₅₀ values. For example, a cyclopropyl analog showed a 10 nM IC₅₀ against GSK-3β, while bulkier substituents reduced activity due to steric hindrance . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities by analyzing interactions with the ATP-binding pocket of GSK-3β .
Q. What experimental strategies can resolve contradictions in reported IC₅₀ values across different studies?
- Methodological Answer : Standardize assay conditions (e.g., ATP concentration, enzyme source) to minimize variability. For instance, discrepancies in GSK-3β inhibition may arise from differences in kinase isoform purity or detection methods (radiolabeled ATP vs. fluorescence-based assays). Include positive controls (e.g., TDZD-8 for GSK-3β) and validate results with orthogonal assays like Western blotting for phosphorylated tau protein .
Q. How can researchers identify the primary biological target(s) of this compound in complex cellular systems?
- Methodological Answer :
- Chemical proteomics : Use affinity chromatography with immobilized compound to pull down interacting proteins, followed by LC-MS/MS identification .
- Kinase profiling panels : Screen against a library of 100+ kinases to assess selectivity. For example, AZD4831 (a related thienopyrimidine) showed >100-fold selectivity for myeloperoxidase (MPO) over other oxidases .
- CRISPR-Cas9 knockout models : Validate target relevance by comparing activity in wild-type vs. MPO/GSK-3β-knockout cells .
Q. What computational approaches are suitable for designing analogs with improved pharmacokinetic properties?
- Methodological Answer :
- Molecular dynamics simulations : Analyze binding stability of analogs with PAH (phenylalanine hydroxylase) using X-ray crystallography data (e.g., PDB ID for IVPC-PAH complex) .
- ADMET prediction tools : Use SwissADME or ADMETlab to optimize logP (target 2–3), polar surface area (<140 Ų), and metabolic stability. Substituents like 3,4,5-trimethoxyphenyl improve solubility but may increase CYP3A4 metabolism .
Q. How can selectivity profiling be conducted to minimize off-target effects in enzymatic assays?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
